1-[(4-tert-butylphenyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-2-carboxamide
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Overview
Description
1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the Ethoxypropyl Group: The ethoxypropyl group can be attached through an alkylation reaction using ethoxypropyl halides.
Formation of the Carboxamide Group: The carboxamide group is typically introduced through an amidation reaction involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. This can lead to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-METHYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE
- 1-(4-CHLOROBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE
- 1-(4-FLUOROBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE
Uniqueness
1-(4-TERT-BUTYLBENZENESULFONYL)-N-(3-ETHOXYPROPYL)PIPERIDINE-2-CARBOXAMIDE is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H34N2O4S |
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Molecular Weight |
410.6 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-N-(3-ethoxypropyl)piperidine-2-carboxamide |
InChI |
InChI=1S/C21H34N2O4S/c1-5-27-16-8-14-22-20(24)19-9-6-7-15-23(19)28(25,26)18-12-10-17(11-13-18)21(2,3)4/h10-13,19H,5-9,14-16H2,1-4H3,(H,22,24) |
InChI Key |
OOPUKRBPMKWWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=O)C1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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